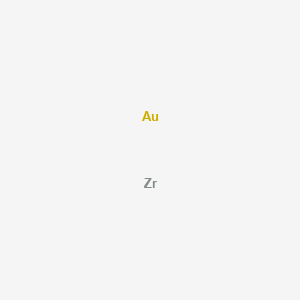
Gold--zirconium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold–zirconium (1/1) is a compound formed by the combination of gold and zirconium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, nanotechnology, and catalysis. The combination of gold, known for its excellent conductivity and catalytic properties, with zirconium, known for its high strength and resistance to corrosion, results in a material with enhanced characteristics suitable for advanced technological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gold–zirconium (1/1) can be achieved through various methods, including:
Seeded Growth Synthesis: This method involves the deposition of gold on the surface of sol-gel derived zirconia mesoparticles. The process includes the immobilization of gold nanoparticles followed by repeated seeded-growth steps.
Sol-Gel Method: This involves the hydrolysis and condensation of zirconium alkoxides in the presence of gold salts, leading to the formation of gold–zirconium composite materials.
Industrial Production Methods: Industrial production of gold–zirconium (1/1) typically involves large-scale sol-gel processes or chemical vapor deposition techniques to ensure uniformity and high purity of the final product. These methods are optimized to control the particle size, morphology, and distribution of gold within the zirconium matrix.
Analyse Chemischer Reaktionen
Types of Reactions: Gold–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The zirconium component can undergo oxidation to form zirconium dioxide, while gold remains inert under most conditions.
Reduction: Reduction reactions can be employed to revert oxidized zirconium back to its metallic state.
Substitution: Substitution reactions involving gold and zirconium can lead to the formation of different alloys and intermetallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize zirconium.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents are commonly used in reduction reactions.
Reaction Conditions: These reactions typically occur at high temperatures and may require the presence of catalysts to proceed efficiently.
Major Products:
Oxidation Products: Zirconium dioxide (ZrO₂) and gold remain as separate phases.
Reduction Products: Metallic zirconium and gold.
Substitution Products: Various gold-zirconium alloys and intermetallic compounds.
Wissenschaftliche Forschungsanwendungen
Gold–zirconium (1/1) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions due to its unique surface properties and high catalytic activity.
Nanotechnology: Gold–zirconium nanoparticles are employed in the development of advanced materials with applications in electronics, photonics, and energy storage.
Biomedical Applications: The biocompatibility and antimicrobial properties of gold–zirconium make it suitable for use in medical implants, drug delivery systems, and diagnostic tools.
Surface-Enhanced Spectroscopy: The compound’s ability to enhance Raman scattering and other spectroscopic techniques makes it valuable in analytical chemistry and material science.
Wirkmechanismus
The mechanism of action of gold–zirconium (1/1) in its various applications involves several molecular targets and pathways:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products with high efficiency.
Nanotechnology: The unique electronic and structural properties of gold–zirconium nanoparticles enable their use in enhancing the performance of electronic devices and sensors.
Biomedical Applications: The antimicrobial properties of gold–zirconium are attributed to the release of metal ions that disrupt microbial cell membranes and inhibit their growth
Vergleich Mit ähnlichen Verbindungen
Gold–zirconium (1/1) can be compared with other similar compounds, such as:
Gold–Titanium (1/1): Similar to gold–zirconium, gold–titanium alloys are known for their high strength and biocompatibility, making them suitable for medical implants.
Gold–Hafnium (1/1):
Gold–Platinum (1/1): Known for its excellent catalytic properties, gold–platinum alloys are widely used in industrial catalysis and fuel cells.
Uniqueness of Gold–Zirconium (1/1): The unique combination of gold and zirconium results in a compound with exceptional properties, including high strength, resistance to corrosion, and excellent catalytic activity. These characteristics make gold–zirconium (1/1) a valuable material for advanced technological applications.
Eigenschaften
CAS-Nummer |
194083-81-3 |
|---|---|
Molekularformel |
AuZr |
Molekulargewicht |
288.19 g/mol |
IUPAC-Name |
gold;zirconium |
InChI |
InChI=1S/Au.Zr |
InChI-Schlüssel |
YPANPSDPZOVDOM-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-](/img/structure/B12572774.png)
![2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester](/img/structure/B12572793.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![4-Thiazolidinone, 3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]-2-thioxo-](/img/structure/B12572804.png)
![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)
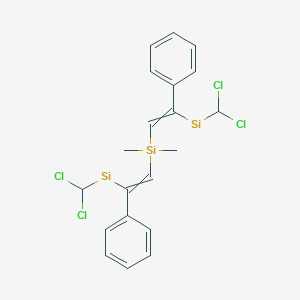

![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)
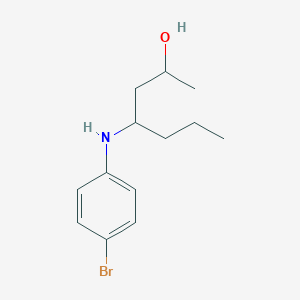
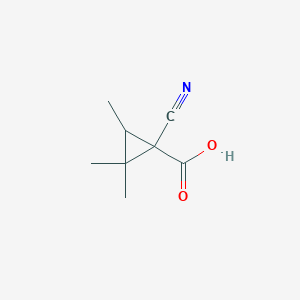
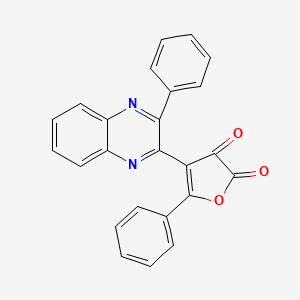
![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)
